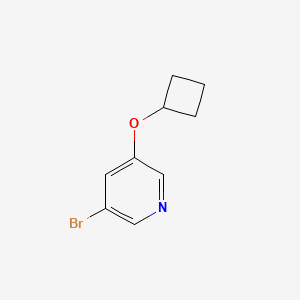
3-Bromo-5-cyclobutoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-cyclobutoxypyridine: is an organic compound with the molecular formula C9H10BrNO . It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are substituted by a bromine atom and a cyclobutoxy group, respectively. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-cyclobutoxypyridine typically involves the bromination of 5-cyclobutoxypyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-Bromo-5-cyclobutoxypyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It is a suitable substrate for Suzuki-Miyaura cross-coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
Substitution Reactions: Products include azido, thio, or alkoxy derivatives of 5-cyclobutoxypyridine.
Cross-Coupling Reactions: Products are various aryl or vinyl-substituted pyridines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-5-cyclobutoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds and natural product analogs.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. These compounds may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals. Its derivatives can serve as active ingredients or intermediates in the synthesis of various chemical products.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-cyclobutoxypyridine and its derivatives depends on the specific biological target. In general, these compounds may interact with enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. For example, they may inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-2-cyclobutoxypyridine: Similar structure but with the cyclobutoxy group at position 2 instead of 5.
5-Bromo-3-cyclobutoxypyridine: Similar structure but with the bromine atom at position 5 instead of 3.
Uniqueness: 3-Bromo-5-cyclobutoxypyridine is unique due to the specific positioning of the bromine and cyclobutoxy groups, which can influence its reactivity and biological activity. The presence of the cyclobutoxy group at position 5 can lead to different steric and electronic effects compared to its isomers, potentially resulting in distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10BrNO |
|---|---|
Molekulargewicht |
228.09 g/mol |
IUPAC-Name |
3-bromo-5-cyclobutyloxypyridine |
InChI |
InChI=1S/C9H10BrNO/c10-7-4-9(6-11-5-7)12-8-2-1-3-8/h4-6,8H,1-3H2 |
InChI-Schlüssel |
SXJLMAWFMIMSEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)OC2=CC(=CN=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B13010363.png)
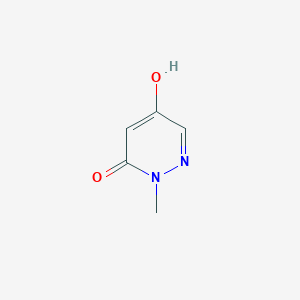
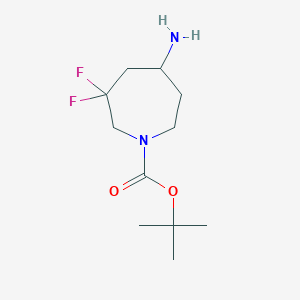
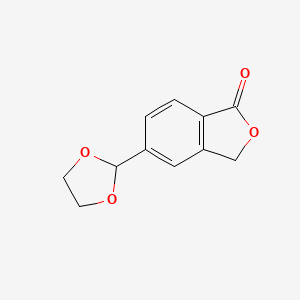
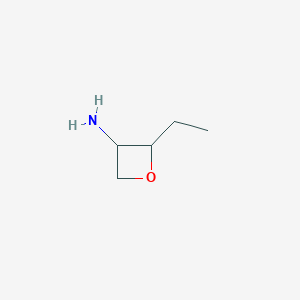
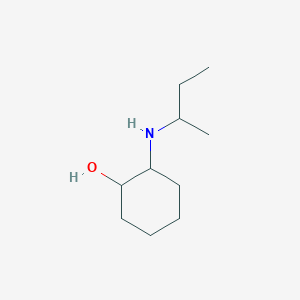

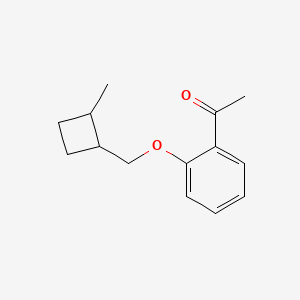
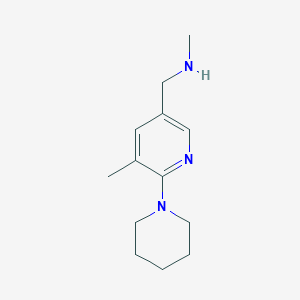
![1-((4-Methoxyphenyl)sulfonyl)-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13010441.png)
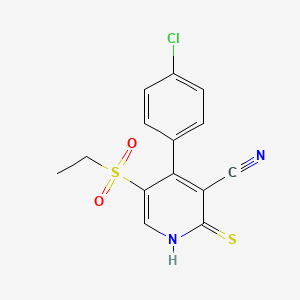
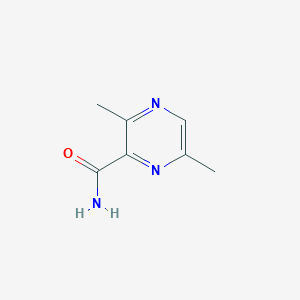
![1-Azaspiro[5.5]undecan-4-amine](/img/structure/B13010467.png)
